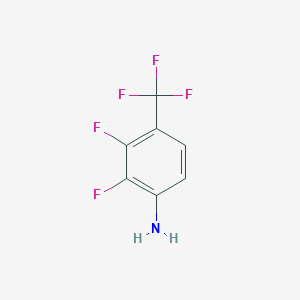

4-Amino-2,3-difluorobenzotrifluoride

Beschreibung

Contextualization within Fluorinated Aromatic Compounds and Trifluoromethyl-Substituted Anilines

Fluorinated aromatic compounds and trifluoromethyl-substituted anilines are classes of molecules that play a crucial role in modern pharmaceutical and agrochemical research. nih.govontosight.ai The strategic incorporation of fluorine atoms or trifluoromethyl groups into organic molecules can profoundly alter their physicochemical and pharmacokinetic properties. nih.govtandfonline.com

The carbon-fluorine (C-F) bond is exceptionally strong and its presence can block sites on a molecule that are susceptible to metabolic oxidation, thereby enhancing metabolic stability and increasing the bioavailability of a drug. tandfonline.comnih.gov Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can affect how a molecule binds to its biological target. nih.gov The trifluoromethyl group, in particular, is known to increase lipophilicity (the ability to dissolve in fats or lipids), which can improve a compound's ability to permeate cell membranes. nih.gov

4-Amino-2,3-difluorobenzotrifluoride is a prime example of a molecule that combines these advantageous features. It is a substituted aniline (B41778), a class of compounds widely used as precursors in synthesis. nih.govossila.com The presence of both ring-substituent fluorine atoms and a trifluoromethyl group makes it a highly functionalized building block, embodying the chemical strategies used to enhance the performance of bioactive molecules. cymitquimica.comresearchgate.net

| Property Affected | General Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased by blocking oxidative metabolism | nih.govtandfonline.com |

| Lipophilicity | Generally increased, enhancing membrane permeation | nih.gov |

| Binding Affinity | Can be improved by altering electronic properties and conformation | tandfonline.com |

| pKa (Acidity/Basicity) | Modulated due to fluorine's high electronegativity | nih.gov |

| Chemical Stability | Enhanced due to the strength of the C-F bond | cymitquimica.com |

Significance as a Versatile Chemical Building Block and Intermediate in Organic Synthesis

The utility of this compound in organic synthesis stems from its dual functionality. The amino group provides a reactive site for a wide array of chemical transformations, while the fluorinated aromatic ring provides a stable scaffold with desirable properties. cymitquimica.com

The amino group is basic and can readily participate in nucleophilic substitution reactions. cymitquimica.com This allows chemists to easily attach the this compound core to other molecular fragments, building larger and more complex structures. This versatility makes it a valuable intermediate in multi-step synthetic pathways for creating novel pharmaceuticals and agrochemicals. cymitquimica.comontosight.ai For example, similar fluorinated anilines are used to synthesize substituted bicyclic heterocycles, which are important structures in the development of active pharmaceutical ingredients (APIs). ossila.com

The difluorobenzene and trifluoromethyl components of the molecule contribute to the thermal and chemical stability of not only the intermediate itself but also the final product. cymitquimica.com By incorporating this building block, chemists can impart the beneficial properties of fluorination—such as enhanced metabolic stability and lipophilicity—into the target molecule. ontosight.ai

Research Trajectories and Future Perspectives for this compound

The field of organofluorine chemistry is continually expanding, driven by the consistent demand for new and improved drugs and crop protection agents. cas.cnchinesechemsoc.org As such, the future for specialized building blocks like this compound appears promising. Research is expected to advance in several key areas.

One major trajectory is the continued use of this compound in the synthesis of novel bioactive molecules. Medicinal chemists will likely explore its incorporation into new drug candidates for a wide range of diseases, leveraging the known benefits of its fluorinated structure. nih.govtandfonline.com

Another area of focus will be the development of more efficient and sustainable synthetic methods to produce this compound and other similar fluorinated intermediates. numberanalytics.com Advances in catalytic methods, flow chemistry, and the use of novel, safer fluorinating agents are key trends in making organofluorine chemistry more environmentally friendly and cost-effective. cas.cnnumberanalytics.com As these new synthetic strategies become more prevalent, the accessibility of complex building blocks like this compound will increase, further stimulating its application in innovative research and development. chinesechemsoc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTVKWPCWJVMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371012 | |

| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123950-46-9 | |

| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Amino 2,3 Difluorobenzotrifluoride

Established Synthetic Pathways to 4-Amino-2,3-difluorobenzotrifluoride

The synthesis of this compound, a key intermediate in various chemical industries, is achieved through several established chemical routes. These pathways primarily involve the transformation of functional groups on a substituted benzotrifluoride (B45747) core.

Reduction of Nitro Precursors to the Amino Moiety

A common and fundamental method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. In this approach, this compound is synthesized from its nitro precursor, 2,3-difluoro-4-nitrobenzotrifluoride. The core of this method is the chemical reduction of the nitro (-NO₂) group to an amino (-NH₂) moiety.

This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. A widely used method involves the use of metal catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere (catalytic hydrogenation). Another classic approach is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For instance, the reduction of similar nitro compounds has been effectively performed using iron filings in a solution containing an electrolyte like ammonium chloride. core.ac.uk The reaction proceeds by the transfer of electrons from the metal to the nitro group, which, after a series of protonation steps, yields the final amine. The selection of the reducing agent and reaction conditions can be optimized to maximize yield and purity.

Nucleophilic Aromatic Substitution Reactions Utilizing Ammonia with Fluorinated Precursors

Nucleophilic aromatic substitution (SₙAr) provides a direct route to this compound by utilizing ammonia as the nucleophile. This reaction typically starts with a precursor that has a good leaving group at the 4-position of the aromatic ring, such as a fluorine or chlorine atom. For the synthesis of the target compound, a suitable precursor would be 2,3,4-trifluorobenzotrifluoride.

The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgchemistrysteps.com The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which activates the benzotrifluoride ring for nucleophilic attack. In this reaction, the ammonia molecule attacks the carbon atom bonded to the leaving group (fluorine at the 4-position), leading to the displacement of the fluoride ion and the formation of the desired amino group. libretexts.org

These reactions are often conducted under pressure and at elevated temperatures to overcome the activation energy barrier. google.com A patent for a similar compound, 4-amino-3-fluorobenzotrifluoride, details reacting 3,4-difluorobenzotrifluoride with anhydrous ammonia under pressure. google.com The conditions can be finely tuned to control the reaction rate and minimize side products.

| Parameter | Value | Reference |

| Reactants | 3,4-difluorobenzotrifluoride, Anhydrous Ammonia | google.com |

| Molar Ratio (Ammonia:Precursor) | ~1 to ~100 moles per mole | google.com |

| Temperature | ~30°C to ~300°C | google.com |

| Pressure | ~1.03 to 100 kg/cm ² | google.com |

| Outcome | Formation of 4-amino-3-fluorobenzotrifluoride | google.com |

This table presents data for the synthesis of an analogous compound, demonstrating the general conditions for nucleophilic aromatic substitution with ammonia on a fluorinated benzotrifluoride precursor.

Multi-Step Synthesis Approaches from Commercial Halogenated Benzotrifluoride Intermediates

More complex, multi-step synthetic routes are often employed, starting from readily available and cost-effective commercial halogenated benzotrifluorides. These pathways offer flexibility and can be adapted based on the availability of starting materials. A plausible route could begin with a dichlorinated or trichlorinated benzotrifluoride.

For example, a process for producing the related 4-amino-3,5-dichlorobenzotrifluoride starts with the chlorination of 4-chlorobenzotrichloride, followed by fluorination with hydrofluoric acid to yield the corresponding benzotrifluoride intermediate, and finally, amination to introduce the amino group. google.com

A hypothetical multi-step synthesis for this compound could involve the following sequence:

Nitration: Introduction of a nitro group at the 4-position of a suitable starting material like 2,3-difluorobenzotrifluoride.

Halogenation/Fluorination: If the starting material lacks the required fluorine atoms, halogen exchange reactions (e.g., using potassium fluoride) can be employed to introduce them. chemicalbook.comgoogle.com

Reduction: The final step would be the reduction of the nitro group to the amino group, as described in section 2.1.1.

This approach allows for the systematic construction of the target molecule by leveraging a series of well-understood and reliable chemical transformations.

Development of Novel Synthetic Approaches

Ongoing research focuses on optimizing the synthesis of this compound by developing more efficient, selective, and environmentally friendly methods.

Catalytic Reaction Systems for Enhanced Selectivity and Yield

Modern synthetic chemistry is increasingly turning to catalytic systems to improve reaction outcomes. For the synthesis of aromatic amines, transition metal-catalyzed cross-coupling reactions represent a significant advancement over traditional methods like SₙAr, which can require harsh conditions. Catalysts based on metals such as copper and palladium are effective for forming carbon-nitrogen (C-N) bonds.

These catalytic methods can offer higher selectivity, meaning they are more precise in targeting the desired reaction pathway, which reduces the formation of unwanted byproducts. They can also operate under milder conditions (lower temperatures and pressures), leading to energy savings and improved safety. For example, the use of Lewis acid catalysts, including copper complexes, has been shown to promote various organic reactions efficiently. nih.gov The development of a specific catalytic system for the amination of 2,3,4-trifluorobenzotrifluoride could lead to significantly higher yields and purity of this compound compared to established pathways.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves several areas of exploration.

One key area is the replacement of hazardous solvents with more benign alternatives. For instance, replacing solvents like dimethylformamide (DMF) with greener options such as ethyl acetate or even water can significantly reduce the environmental impact of the process. unibo.it Another focus is on improving atom economy, which means maximizing the incorporation of material from the reactants into the final product, thereby minimizing waste. Catalytic reactions (as mentioned in 2.2.1) are inherently greener as they reduce the need for stoichiometric reagents that are consumed in the reaction and generate waste.

Furthermore, developing metal-free reaction systems is a growing area of interest, which can avoid issues related to the toxicity and cost of heavy metal catalysts. d-nb.info For the reduction of the nitro precursor, catalytic hydrogenation is a greener alternative to metal-acid systems, as its only byproduct is water. The continuous exploration of these principles seeks to make the production of this compound more sustainable and economically viable.

Process Optimization and Scalability Studies for Research and Development

The synthesis of analogous compounds such as 4-amino-3-fluorobenzotrifluoride often involves the amination of a difluorobenzotrifluoride precursor with ammonia under pressure. The optimization of such a reaction for this compound would involve a systematic study of key parameters to enhance the reaction's efficiency and selectivity.

Temperature: The reaction temperature is a critical parameter that influences the rate of reaction and the formation of byproducts. For similar amination reactions, temperatures can range from 30°C to 300°C. An optimal temperature for the synthesis of this compound would need to be determined experimentally to ensure a reasonable reaction rate without promoting decomposition or side reactions. A suggested starting point for optimization could be in the range of 80°C to 120°C.

Pressure: Amination reactions with ammonia are typically carried out under elevated pressure to maintain ammonia in a liquid or supercritical state and to increase the reaction rate. Pressures ranging from approximately 1.03 to 100 kg/cm ² have been reported for related syntheses. The ideal pressure for the synthesis of this compound would be the lowest pressure that affords a good reaction rate and yield, which is often in the range of 20 to 100 kg/cm ².

Solvent Systems: The choice of solvent can significantly impact the solubility of reactants and the reaction pathway. While some amination reactions can be performed using anhydrous ammonia as both a reactant and a solvent, the use of a co-solvent might be beneficial. For instance, in the preparation of 4-amino-2-trifluoromethyl benzonitrile from a fluorinated precursor, ethanol has been utilized as a solvent. For the synthesis of this compound, polar aprotic solvents could also be considered to facilitate the nucleophilic aromatic substitution reaction.

Stoichiometry: The molar ratio of ammonia to the difluorobenzotrifluoride precursor is a key factor in driving the reaction to completion and minimizing unreacted starting material. A large excess of ammonia, ranging from 1 to 100 moles per mole of the starting material, is often employed. Optimizing this ratio is crucial for maximizing the conversion of the starting material while considering process efficiency and material costs.

Table 1: Hypothetical Refinement of Reaction Conditions for this compound Synthesis

| Parameter | Range for Optimization | Potential Impact on Reaction |

|---|---|---|

| Temperature | 50 - 200 °C | Affects reaction rate and selectivity. Higher temperatures may lead to side products. |

| Pressure | 10 - 100 kg/cm ² | Influences the concentration of ammonia and reaction rate. |

| Solvent | Anhydrous NH₃, Ethanol, Polar Aprotic Solvents | Affects solubility of reactants and can influence reaction pathway. |

Obtaining high-purity this compound is essential for its use in research and development, as impurities can significantly affect subsequent reactions and biological assays. A multi-step purification strategy is typically employed to achieve the desired purity.

Distillation: Fractional distillation under reduced pressure is a common and effective method for separating the desired product from unreacted starting materials and lower-boiling impurities. For analogous compounds, this has proven to be a viable initial purification step.

Crystallization: Crystallization from a suitable solvent system is a powerful technique for achieving high purity. The choice of solvent is critical and would need to be determined experimentally. This method is particularly effective at removing isomeric impurities and other solid byproducts. For related compounds, solvents like toluene have been used for refining the crude product.

Chromatography: For obtaining research samples of very high purity, column chromatography is an indispensable tool. Silica gel is a common stationary phase, and the mobile phase would be a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate. The optimal eluent composition would be determined through techniques like thin-layer chromatography (TLC) to achieve good separation of the product from any remaining impurities. High-performance liquid chromatography (HPLC) can be used for both analytical purity assessment and preparative purification to achieve purities exceeding 99%.

Solvent Extraction: Liquid-liquid extraction can be employed as an initial work-up step to separate the product from inorganic salts and other water-soluble impurities. This typically involves dissolving the reaction mixture in an organic solvent and washing it with water or an aqueous solution.

Table 2: Advanced Purification Techniques for High-Purity this compound

| Technique | Purpose | Typical Solvents/Conditions | Expected Purity |

|---|---|---|---|

| Fractional Distillation | Removal of volatile impurities and unreacted starting materials. | Under reduced pressure. | >95% |

| Crystallization | Removal of isomeric and other solid impurities. | Toluene, Ethanol, or other suitable organic solvents. | >98% |

| Column Chromatography | Final polishing step to remove trace impurities. | Silica gel with a hexane/ethyl acetate gradient. | >99% |

Chemical Reactivity and Derivatization Strategies of 4 Amino 2,3 Difluorobenzotrifluoride

Electrophilic and Nucleophilic Reactions Involving the Amino Group

The amino group in 4-Amino-2,3-difluorobenzotrifluoride is a primary site for a variety of chemical transformations, including reactions with both electrophiles and nucleophiles. These reactions allow for the introduction of diverse functional groups, which is crucial for the development of new chemical entities with desired properties.

Acylation and Sulfonylation Reactions

The nucleophilic character of the amino group allows for facile acylation and sulfonylation reactions. Acylation is typically achieved by treating this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation is carried out using sulfonyl chlorides, leading to the formation of sulfonamides. These reactions are fundamental in modifying the electronic properties and steric bulk around the nitrogen atom.

For instance, the acylation of structurally similar anilines, such as those bearing trifluoromethyl groups, proceeds efficiently under standard conditions. The resulting amides are often crystalline solids and serve as important intermediates for further synthetic manipulations.

Table 1: Representative Acylation and Sulfonylation Reactions of Substituted Anilines

| Amine Reactant | Acylating/Sulfonylating Agent | Product | Yield (%) |

|---|---|---|---|

| 4-(Trifluoromethyl)aniline | Acetyl chloride | N-(4-(Trifluoromethyl)phenyl)acetamide | >95 |

| 4-(Trifluoromethyl)aniline | Benzenesulfonyl chloride | N-(4-(Trifluoromethyl)phenyl)benzenesulfonamide | 90-95 |

Note: Data presented is based on general reactions of similarly substituted anilines and is for illustrative purposes.

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org

These transformations provide a powerful method for introducing a range of substituents onto the aromatic ring that are not easily accessible through direct substitution methods. Common transformations include the introduction of halogens (Cl, Br, I), cyano, hydroxyl, and other functional groups. wikipedia.orgmasterorganicchemistry.comnih.gov

Table 2: Potential Sandmeyer Reactions of Diazotized this compound

| Diazonium Salt Precursor | Reagent | Product |

|---|---|---|

| 2,3-Difluoro-4-(trifluoromethyl)benzenediazonium chloride | CuCl | 1-Chloro-2,3-difluoro-4-(trifluoromethyl)benzene |

| 2,3-Difluoro-4-(trifluoromethyl)benzenediazonium chloride | CuBr | 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene |

| 2,3-Difluoro-4-(trifluoromethyl)benzenediazonium chloride | CuCN | 2,3-Difluoro-4-(trifluoromethyl)benzonitrile |

| 2,3-Difluoro-4-(trifluoromethyl)benzenediazonium chloride | KI | 1,2-Difluoro-4-iodo-3-(trifluoromethyl)benzene |

Note: This table represents plausible transformations based on established Sandmeyer reaction protocols.

Condensation Reactions for Schiff Base Formation

The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of Schiff bases (imines). This condensation reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netscience.govinternationaljournalcorner.comwikipedia.orgjecst.orgnih.gov

Schiff bases are versatile intermediates in organic synthesis and are also of interest for their potential biological activities. The imine bond can be subsequently reduced to form secondary amines or subjected to other transformations. The reaction conditions can often be mild, and a variety of solvents and catalysts can be employed to optimize the yield. researchgate.netscience.gov

Table 3: General Conditions for Schiff Base Formation with Substituted Anilines

| Aniline (B41778) | Aldehyde/Ketone | Solvent | Catalyst | Product Type |

|---|---|---|---|---|

| Substituted Anilines | Aromatic Aldehydes | Ethanol | Acetic Acid | N-Aryl Imine |

| Fluoroanilines | Substituted Benzaldehydes | Methanol | - | N-(Fluorophenyl) Imine |

Note: This table provides general reaction conditions for the synthesis of Schiff bases from various substituted anilines.

Functionalization of the Fluorinated Aromatic Core

Beyond the reactivity of the amino group, the fluorinated aromatic ring of this compound offers opportunities for further functionalization, enabling the synthesis of highly substituted and complex molecules.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-position. The resulting aryllithium species can then be quenched with various electrophiles. wikipedia.orgnih.govuwindsor.carsc.org

For this compound, the amino group itself can act as a directing group, although it is often necessary to protect it as an amide or carbamate (B1207046) to enhance its directing ability and prevent side reactions. The fluorine atoms on the ring can also influence the regioselectivity of the metalation. organic-chemistry.org

Table 4: Common Directing Groups and Electrophiles in DoM Reactions

| Directing Group (on Nitrogen) | Organolithium Reagent | Electrophile | Product Functional Group |

|---|---|---|---|

| -CONH-t-Bu | n-BuLi/TMEDA | I₂ | -I |

| -CO-N(i-Pr)₂ | s-BuLi | DMF | -CHO |

Note: This table illustrates common strategies used in Directed Ortho Metalation of N-protected anilines.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at Halogenated Sites

To utilize cross-coupling reactions, this compound would first need to be halogenated at one of the available positions on the aromatic ring, for example, through a Sandmeyer reaction following diazotization of the amino group to introduce a bromine or iodine atom. Once a halogen is installed, a variety of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of biaryl compounds. nih.govresearchgate.netnih.govresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. mdpi.comnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netfigshare.comresearchgate.net

Table 5: Overview of Potential Cross-Coupling Reactions on a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted Alkene |

Note: This table outlines the general components for cross-coupling reactions on a hypothetical halogenated derivative of this compound.

Table of Compounds

| Compound Name |

|---|

| 1,2,3-Trifluoro-4-(trifluoromethyl)benzene |

| 1,2-Difluoro-4-iodo-3-(trifluoromethyl)benzene |

| 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene |

| 1-Chloro-2,3-difluoro-4-(trifluoromethyl)benzene |

| 2,3-Difluoro-4-(trifluoromethyl)benzenediazonium chloride |

| 2,3-Difluoro-4-(trifluoromethyl)benzonitrile |

| 2-Fluoro-4-(trifluoromethyl)aniline |

| 4-(Trifluoromethyl)aniline |

| This compound |

| Acetic anhydride |

| Acetyl chloride |

| Benzaldehyde |

| Benzenesulfonyl chloride |

| Boronic acid |

| n-Butyllithium (n-BuLi) |

| s-Butyllithium (s-BuLi) |

| t-Butyllithium (t-BuLi) |

| Copper(I) bromide |

| Copper(I) chloride |

| Copper(I) cyanide |

| Copper(I) iodide |

| Dimethylformamide (DMF) |

| Iodine |

| Methanesulfonyl chloride |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| N-(2-Fluoro-4-(trifluoromethyl)phenyl)methanesulfonamide |

| N-(4-(Trifluoromethyl)phenyl)acetamide |

| N-(4-(Trifluoromethyl)phenyl)benzenesulfonamide |

| Palladium(II) acetate |

| Palladium tetrakis(triphenylphosphine) |

| Potassium iodide |

| Sodium nitrite |

| Tetrakis(triphenylphosphine)palladium(0) |

Further Halogenation or Nitration on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with groups that exert distinct electronic and directing effects, which govern the regioselectivity of further electrophilic aromatic substitution reactions such as halogenation and nitration. The existing substituents are an amino group (-NH₂), two fluorine atoms (-F), and a trifluoromethyl group (-CF₃).

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group.

Fluorine Atoms (-F): Halogens are deactivating yet ortho-, para-directing.

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group.

The positions available for substitution on the ring are C5 and C6. The directing effects of the substituents converge to strongly favor electrophilic attack at the C5 position. The amino group directs ortho and para to itself; the para position (C1) and one ortho position (C3) are already substituted. Its directing influence therefore activates the C5 position. The trifluoromethyl group at C1 directs incoming substituents to its meta positions, C3 and C5. Since C3 is occupied, this also favors substitution at C5. The fluorine atom at C2 directs ortho/para to C1, C3, and C5, while the fluorine at C3 directs to C2, C4, and C6. The powerful activating and directing effect of the amino group is generally dominant in determining the reaction's outcome.

Therefore, halogenation or nitration of this compound is expected to yield predominantly 5-substituted derivatives.

Table 1: Predicted Conditions and Products for Electrophilic Aromatic Substitution

| Reaction | Typical Reagents and Conditions | Predicted Major Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF, Acetonitrile) | 4-Amino-5-chloro-2,3-difluorobenzotrifluoride |

| Bromination | N-Bromosuccinimide (NBS) in a polar aprotic solvent; or Br₂ in acetic acid | 4-Amino-5-bromo-2,3-difluorobenzotrifluoride |

| Iodination | N-Iodosuccinimide (NIS) in a polar aprotic solvent; or I₂ with an oxidizing agent (e.g., HNO₃) | 4-Amino-2,3-difluoro-5-iodobenzotrifluoride |

| Nitration | HNO₃/H₂SO₄ mixture at low temperatures (e.g., 0-10 °C) | 4-Amino-2,3-difluoro-5-nitrobenzotrifluoride |

Research on similarly structured anilines supports these predictions. For instance, the halogenation of various substituted anilines has been shown to proceed at positions activated by the amino group. nih.gov The nitration of substituted benzotrifluorides also follows established directing rules, although reaction conditions must be carefully controlled to avoid over-nitration or side reactions. google.comsoton.ac.uk

Synthesis of Advanced Derivatives and Congeners

The this compound moiety is a valuable building block for constructing more complex molecules due to the reactivity of its amino group and the unique properties conferred by its fluorine substituents.

Formation of Heterocyclic Scaffolds Incorporating the this compound Moiety

The primary amino group of this compound serves as a key functional handle for the construction of fused heterocyclic systems. Through condensation and cyclization reactions with various bifunctional reagents, a diverse range of heterocyclic scaffolds can be synthesized. nih.govresearchgate.netnih.gov These reactions typically involve the nucleophilic character of the amino group.

Common strategies that can be applied include:

Reaction with 1,3-Dicarbonyl Compounds: Condensation with β-diketones or β-ketoesters can lead to the formation of seven-membered rings like benzodiazepines or other related heterocycles.

Skraup and Doebner-von Miller Reactions: Reaction with α,β-unsaturated carbonyl compounds or their precursors (like glycerol (B35011) in the presence of an oxidizing agent) can yield quinoline (B57606) derivatives fused to the fluorinated ring.

Paal-Knorr Synthesis: Reaction with 1,4-dicarbonyl compounds can be used to synthesize pyrrole (B145914) derivatives.

Reaction with Isothiocyanates: Intramolecular cyclization following a reaction with polyfluorobenzoyl isothiocyanates can form fluorinated 1,3-benzothiazin-4-ones. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant Type | Example Reagent | Resulting Heterocyclic System |

|---|---|---|

| α,β-Unsaturated Aldehyde | Acrolein | Fluorinated, Trifluoromethylated Quinoline |

| β-Diketone | Acetylacetone | Fluorinated, Trifluoromethylated Benzodiazepine |

| β-Ketoester | Ethyl acetoacetate | Fluorinated, Trifluoromethylated Quinolone |

| 1,2-Dicarbonyl | Benzil | Fluorinated, Trifluoromethylated Quinoxaline |

Development of Complex Polyfluorinated Organic Molecules

This compound is a precursor for a wide array of complex polyfluorinated molecules. The amino group can be chemically transformed into various other functionalities, significantly expanding its synthetic utility. A cornerstone of this strategy is the diazotization of the amino group to form a diazonium salt, which is a versatile intermediate.

Sandmeyer and Related Reactions: The diazonium salt derived from this compound can be converted into numerous other substituents:

Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo groups, respectively.

Cyanation: Reaction with CuCN yields the corresponding benzonitrile.

Hydroxylation: Reaction with water produces the phenol (B47542) derivative.

These transformations allow for the strategic introduction of functional groups that can participate in further reactions, such as cross-coupling, to build larger, more complex molecular architectures. For example, the synthesis of a fluorinated benzotriazole (B28993) amino acid has been reported using an SNAr approach with 4-fluoro-3-nitrobenzotrifluoride, demonstrating the utility of fluorinated aniline derivatives in building complex molecules. nih.gov

Exploration of Molecular Conjugation and Linker Chemistry

The functional groups of this compound and its derivatives are amenable to conjugation and linker chemistry, enabling the creation of dimers, polymers, or bioconjugates.

Azo Coupling: The amino group can be diazotized and coupled with an activated aromatic compound to form an azo derivative, or it can be oxidized to form a symmetric azo compound. Research on the related compound ethyl 4-amino-3,5-difluorobenzoate has shown that it can be converted to a tetrafluoro-azobenzene dicarboxylate via oxidation with tert-butyl hypochlorite (B82951) in the presence of sodium iodide. nih.gov A similar strategy could be applied to this compound to create novel, highly fluorinated azo dyes or molecular switches.

Cross-Coupling Reactions: For use in linker chemistry, the amino group is often converted into a halide (typically iodide or bromide) or a triflate. This functionalized benzotrifluoride (B45747) can then be attached to other molecular fragments, such as peptides or other organic scaffolds, via transition metal-catalyzed cross-coupling reactions. nih.gov For instance, Sonogashira cross-coupling of aryl halides with terminal alkynes is a well-established method for linking molecules and has been used for the 18F-labeling of peptides using [18F]fluoroiodobenzene. rsc.org An iodo-derivative of this compound could similarly be used as a linker in various chemical and biological applications.

Advanced Spectroscopic and Structural Characterization of 4 Amino 2,3 Difluorobenzotrifluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Precise Structural Elucidation

For 4-Amino-2,3-difluorobenzotrifluoride, a detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for confirming its molecular structure. The ¹H NMR spectrum would provide information about the protons on the aromatic ring and the amino group. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) would reveal the connectivity between adjacent protons.

Similarly, the ¹³C NMR spectrum would identify all the carbon environments within the molecule, including the trifluoromethyl (-CF₃) group. The characteristic chemical shift of the carbon attached to the fluorine atoms would be a key identifier.

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy would be particularly informative. It would show distinct signals for the two fluorine atoms on the benzene (B151609) ring and the three fluorine atoms of the trifluoromethyl group, with their chemical shifts and coupling constants providing crucial data about their electronic environment and spatial relationships with other nuclei.

However, specific chemical shift values (δ), coupling constants (J), and multiplicities for this compound are not available in the public domain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the arrangement of substituents on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

Specific 2D NMR correlation data for this compound has not been published.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the accurate molecular mass of this compound, allowing for the determination of its elemental formula (C₇H₄F₅N). This is a critical step in confirming the identity of a synthesized compound.

The experimentally determined accurate mass for this compound is not documented in the available literature.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of the fragmentation pattern of this compound would help to confirm the connectivity of its constituent atoms. For instance, the loss of fragments corresponding to the trifluoromethyl group or parts of the aromatic ring would provide strong evidence for the proposed structure.

A detailed analysis of the mass spectral fragmentation pattern for this compound is not available.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-F stretching from the aromatic fluorine atoms and the trifluoromethyl group, which would exhibit strong absorptions in the fingerprint region (typically 1000-1400 cm⁻¹).

C=C stretching of the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.

C-N stretching of the aromatic amine.

An experimental IR spectrum with specific absorption frequencies for this compound is not publicly accessible.

Electronic Absorption and Fluorescence Spectroscopy of this compound and its Luminescent Derivatives

For related classes of compounds, such as fluorinated anilines and other benzotrifluoride (B45747) derivatives, electronic absorption in the UV-Vis region is expected. These transitions are typically π → π* and n → π* in nature, arising from the aromatic ring and the amino group's non-bonding electrons. The position and intensity of these absorption bands are influenced by the substitution pattern on the benzene ring. The presence of fluorine and trifluoromethyl groups, both being electron-withdrawing, and the amino group, being electron-donating, would be expected to modulate the electronic structure and thus the spectroscopic properties.

Fluorescence in such molecules is also plausible, particularly in derivatives designed to enhance luminescence. The emission characteristics, including the Stokes shift (the difference between the absorption and emission maxima), are sensitive to the molecular structure and the solvent environment. However, without specific experimental data or computational studies for this compound, any discussion of its luminescent properties or those of its derivatives remains speculative.

X-ray Diffraction Analysis of Single Crystals for Definitive Molecular and Crystal Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive single-crystal X-ray diffraction structure for this compound. Consequently, detailed information on its molecular and crystal structure, such as bond lengths, bond angles, torsion angles, and crystal packing, remains undetermined from an experimental standpoint.

X-ray diffraction analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable insights into the intramolecular and intermolecular interactions governing the solid-state structure of this compound. Key parameters that would be determined include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths and angles of the this compound molecule.

Intermolecular Interactions: Details of hydrogen bonding (e.g., N-H···F or N-H···N), halogen bonding, and π-π stacking interactions that influence the crystal packing.

Without experimental crystallographic data, a definitive and detailed description of the molecular and crystal structure of this compound cannot be provided.

Computational Chemistry and Theoretical Investigations of 4 Amino 2,3 Difluorobenzotrifluoride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach to predict the molecular geometry and electronic properties of molecules. A typical DFT study of 4-Amino-2,3-difluorobenzotrifluoride would involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation (the ground state).

From this optimized geometry, a range of electronic properties could be calculated. These properties are often presented in a data table, as shown in the hypothetical example below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Total Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

An electrostatic potential (ESP) map visualizes the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

Simulation and Elucidation of Reaction Mechanisms

Computational methods can be used to model chemical reactions, providing insights into the reaction pathways and the energies of transition states.

Transition State Analysis for Predicting Reaction Pathways

Transition state theory is used to calculate the rate of a chemical reaction. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can understand the energy barrier that must be overcome for the reaction to proceed. This analysis is crucial for predicting the feasibility and kinetics of a reaction involving this compound.

Solvent Effects and Catalysis Modeling

The presence of a solvent or a catalyst can significantly influence a chemical reaction. Computational models can incorporate these effects to provide a more realistic simulation of the reaction environment. For instance, different solvent models can be applied to understand how the polarity of the solvent affects the reaction pathway and energetics. Similarly, the interaction of this compound with a catalyst could be modeled to elucidate the catalytic mechanism.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling is a computational technique used to predict the biological activity of a molecule based on its chemical structure. This is particularly relevant in drug discovery and development. For this compound, an SAR study would involve computationally screening its interaction with a specific biological target, such as a protein receptor or enzyme. By analyzing the structural features of the molecule that contribute to its binding affinity, researchers can make predictions about its potential biological effects and suggest modifications to improve its activity.

Molecular Docking Studies for Potential Biological Interactions

Molecular docking serves as a critical computational tool to predict the binding orientation of a small molecule, such as this compound, to a macromolecular target, typically a protein. This in silico technique is fundamental in drug discovery and design, offering insights into potential therapeutic applications by identifying and characterizing interactions at the molecular level.

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of this methodology can be applied to hypothesize its potential interactions. The process involves creating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The scoring functions then estimate the binding affinity, providing a quantitative measure of the interaction strength.

For instance, the structural alerts and functional groups present in this compound—the amino group, the difluorinated benzene (B151609) ring, and the trifluoromethyl group—suggest potential interactions with various biological targets. The amino group can act as a hydrogen bond donor, while the fluorine atoms can participate in halogen bonding and other electrostatic interactions. The trifluoromethyl group, known for its lipophilicity and metabolic stability, can also influence binding.

Hypothetical Docking Interaction Summary:

| Functional Group | Potential Interaction Type | Target Site Characteristics |

| Amino Group | Hydrogen Bond Donor | Amino acid residues with hydrogen bond acceptor capabilities (e.g., Asp, Glu, main chain carbonyls) |

| Fluorine Atoms | Halogen Bonding, Electrostatic Interactions | Electron-rich pockets, aromatic residues |

| Trifluoromethyl Group | Hydrophobic Interactions, van der Waals Forces | Lipophilic binding pockets |

Predictive Modeling of Chemical Behavior and Derivatization Outcomes

Predictive modeling in computational chemistry utilizes quantum mechanics and molecular mechanics to forecast the chemical properties, reactivity, and potential outcomes of chemical modifications (derivatization) of a molecule. These models are invaluable for designing new compounds with desired characteristics and for understanding reaction mechanisms.

For this compound, predictive modeling can elucidate several key aspects:

Electron Distribution and Reactivity: Density Functional Theory (DFT) calculations can map the electron density surface of the molecule, identifying electron-rich and electron-poor regions. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thus guiding derivatization strategies. The amino group, for example, is an activating group and directs electrophilic substitution to the ortho and para positions, although the steric and electronic effects of the fluorine and trifluoromethyl groups will modulate this reactivity.

Spectroscopic Properties: Computational models can predict spectroscopic data, such as NMR and IR spectra. These predictions can aid in the characterization of newly synthesized derivatives of this compound.

Physicochemical Properties: Properties like lipophilicity (logP), solubility, and dipole moment can be calculated. These predictions are vital for assessing the drug-likeness of potential derivatives and for understanding their pharmacokinetic profiles.

Predicted Reactivity and Derivatization Hotspots:

| Molecular Region | Predicted Reactivity | Potential Derivatization Reactions |

| Amino Group | Nucleophilic, Basic | Acylation, Alkylation, Diazotization |

| Aromatic Ring | Activated by NH2, deactivated by CF3 and F | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |

Applications of 4 Amino 2,3 Difluorobenzotrifluoride As a Key Intermediate and Building Block in Specialized Synthesis

Applications in Pharmaceutical and Medicinal Chemistry Research

The distinct substitution pattern of 4-Amino-2,3-difluorobenzotrifluoride makes it an attractive starting material for creating novel therapeutic agents. The introduction of fluorine-containing motifs is a well-established strategy in drug design to improve key pharmacological properties such as metabolic stability, lipophilicity, and target-binding affinity.

This compound serves as a foundational precursor in various drug discovery initiatives. Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets. The presence of the difluorobenzotrifluoride moiety is instrumental in developing compounds with enhanced pharmacological profiles, crucial for effective therapies in areas like oncology. nbinno.com The stability conferred by the fluorine atoms makes it a reliable component in the synthesis of potential drug candidates that need to withstand metabolic processes in the body.

This compound is a key intermediate for synthesizing a range of bioactive molecules. The amino group provides a reactive handle for a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for its integration into diverse molecular scaffolds. This versatility enables the creation of complex and highly functionalized molecules that are evaluated for biological activity. For instance, fluorinated anilines are common starting points for multi-step syntheses that yield advanced pharmaceutical intermediates, which are then elaborated into final active pharmaceutical ingredients (APIs). The synthesis of novel benzimidazole derivatives for potential therapeutic applications often involves intermediates derived from substituted anilines, highlighting the importance of building blocks like this compound. nih.gov

Table 1: Examples of Reactions Utilizing Substituted Anilines in Bioactive Molecule Synthesis This table is illustrative of reaction types common for this class of compounds.

| Reaction Type | Reagents | Product Class | Potential Application |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., HATU) | Substituted Amides | Enzyme Inhibitors |

| Suzuki Coupling | Aryl Boronic Acid, Palladium Catalyst | Biaryl Amines | Scaffolds for various targets |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | Diaryl Amines | Scaffolds for various targets |

| Pictet-Spengler Reaction | Aldehyde or Ketone | Tetrahydroisoquinolines | CNS-active agents |

Development of Modulators for Biological Targets (e.g., Protein Kinases, Toll-like Receptors)

The core structure of this compound can be used to generate novel heterocyclic compounds with potential antimicrobial properties. The synthesis of derivatives, such as pyrimidines or triazoles, from this intermediate is a viable strategy for discovering new antibacterial and antifungal agents. mdpi.comnih.gov Research has shown that incorporating fluorine atoms and trifluoromethyl groups into heterocyclic systems can lead to compounds with significant biological activity. For example, studies on other fluorinated amino-pyrimidine derivatives have demonstrated potent fungicidal activity against pathogens like Botrytis cinerea. mdpi.com Similarly, derivatives of other amino-containing compounds have been shown to possess good antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.egnih.gov This suggests that derivatives synthesized from this compound are promising candidates for screening in antimicrobial research programs.

Table 2: Antimicrobial Activity of Structurally Related Compound Classes This table presents data for compound classes that could potentially be synthesized from this compound to illustrate the potential for antimicrobial activity.

| Compound Class | Organism | Activity Noted | Reference |

| Azo-Schiff base derivatives | Staphylococcus aureus | Inhibition zone of 16.11 mm | ekb.eg |

| Azo-Schiff base derivatives | Pseudomonas aeruginosa | Inhibition zone of 13.21 mm | ekb.eg |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | In vivo activity higher than pyrimethanil | mdpi.com |

| 1,2,4-Triazole derivatives | Physalospora piricola | EC50 value of 10.126 µg/mL | nih.gov |

Applications in Agrochemical Synthesis

In the agrochemical sector, the demand for new and effective crop protection agents is continuous, driven by the need to manage resistance and improve environmental profiles. Fluorinated compounds play a significant role in this industry.

This compound is a valuable building block for creating advanced crop protection agents. nbinno.com The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to their efficacy and stability. myskinrecipes.com This intermediate can be used in the synthesis of a variety of active ingredients. For example, related aminobenzotrifluoride structures are known precursors to insecticides and herbicides. google.comgoogle.com The synthesis of complex pyridine carboxylic acids, a class of potent herbicides, often utilizes substituted aniline (B41778) building blocks. epo.orggoogle.com The unique combination of substituents in this compound allows chemists to fine-tune the properties of the final agrochemical product to achieve desired levels of activity against specific weeds, insects, or fungal pathogens. mdpi.commyskinrecipes.com

Advanced Materials Science Applications

The dense fluorination of this compound makes it an attractive precursor for high-performance materials. The presence of the trifluoromethyl group (-CF3) and fluorine atoms on the aromatic ring can significantly enhance properties such as thermal stability, chemical resistance, and solubility while lowering the dielectric constant and moisture absorption in the final products.

This compound serves as a fundamental building block for creating advanced fluorinated polymers, such as polyimides and polyamides. The primary amino group allows it to be chemically converted and incorporated as a diamine monomer into polymer chains through polycondensation reactions.

The inclusion of the 2,3-difluoro and 4-trifluoromethyl-phenylene unit into a polymer backbone disrupts chain packing and weakens intermolecular charge-transfer complexes (CTCs), which are responsible for the color and low transparency of traditional aromatic polymers scielo.br. This disruption leads to polymers with improved optical clarity, lower dielectric constants, and enhanced solubility, making them suitable for applications in microelectronics and flexible display technologies scielo.br.

Research Findings: Fluorinated polyimides, for example, are synthesized via a two-step method involving the reaction of a diamine with a dianhydride to form a polyamic acid, followed by chemical or thermal imidization scielo.br. By incorporating monomers derived from structures like this compound, researchers can tailor the polymer's properties. The bulky, electron-withdrawing -CF3 group, in particular, helps to reduce intermolecular interactions, leading to materials with a combination of high thermal stability and good processability.

Table 1: Predicted Influence of this compound Monomer on Polymer Properties

| Property | Influence of Fluorine Groups | Resulting Advantage |

|---|---|---|

| Optical Transparency | Disrupts charge-transfer complexes (CTCs) scielo.br. | Increased light transmittance for optical films and flexible displays. |

| Dielectric Constant | Lowers electronic polarizability and reduces moisture uptake. | Superior insulation for microelectronics and high-frequency communication. |

| Thermal Stability | The high strength of the C-F bond. | Enhanced durability for use in high-temperature environments like aerospace. |

| Solubility | Decreases chain-to-chain packing and crystallinity scielo.br. | Improved processability in common organic solvents for easier manufacturing. |

| Chemical Resistance | Fluorine atoms provide a protective shield for the polymer backbone. | High stability against corrosive chemicals and environmental degradation. |

The synthesis of advanced liquid crystals (LCs) for display technologies, such as Vertical Alignment (VA) LCDs, requires molecules with specific electronic properties, particularly negative dielectric anisotropy (Δε) nih.gov. This compound is a key precursor for designing such molecules.

The molecular structure of this compound, specifically the presence of fluorine atoms adjacent to each other (at the 2 and 3 positions), is crucial. This substitution pattern generates a strong dipole moment perpendicular to the main axis of the molecule nih.gov. When incorporated into a larger liquid crystalline structure, this feature is instrumental in achieving the desired negative dielectric anisotropy.

Research Findings: Studies on fluorinated liquid crystals have demonstrated that 2,3-difluoroaryl motifs are a highly successful class for creating materials with negative dielectric anisotropy nih.gov. The amino group on this compound provides a versatile handle for synthetic chemists to elongate the molecular core and add terminal chains, which are necessary to induce liquid crystalline phases. The compound can be integrated into a larger mesogenic structure, where its fluorinated core dictates the final electronic properties of the LC material.

Table 2: Impact of Fluorine Substitution on Dielectric Anisotropy in Liquid Crystal Design

| Substitution Pattern | Primary Dipole Moment Direction | Resulting Dielectric Anisotropy (Δε) | Relevance to this compound |

|---|---|---|---|

| Terminal -CN or -F | Parallel to the long molecular axis | Positive (Δε > 0) | Not directly applicable. |

| Lateral -F | Perpendicular to the long molecular axis | Negative (Δε < 0) | The 2,3-difluoro pattern contributes strongly to a perpendicular dipole. |

| 2,3-Difluoroaryl Motif | Strongly perpendicular to the long molecular axis nih.gov. | Strongly Negative (Δε < 0) | The core structure of this compound is ideal for this purpose. |

Role in Fine Chemical and Specialty Chemical Production

Beyond materials science, this compound is a valuable intermediate in the broader fine and specialty chemical industry. Its unique combination of fluorine substituents makes it a building block for complex molecules with enhanced biological activity or specific chemical properties.

Its structural analogues, such as 4-Amino-2-fluorobenzotrifluoride, are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals myskinrecipes.com. The trifluoromethyl group is known to improve metabolic stability and binding efficacy in drug candidates, while the fluorine atoms can fine-tune the acidity and reactivity of adjacent functional groups myskinrecipes.com. Consequently, this compound is used in the production of:

Agrochemicals: It serves as a precursor for advanced herbicides and pesticides where the fluorinated moiety contributes to the desired bioactivity and chemical stability myskinrecipes.com.

Pharmaceuticals: It is a building block for creating active pharmaceutical ingredients (APIs) where fluorine substitution is used to enhance efficacy and pharmacokinetic properties.

Specialty Dyes and Pigments: The amino group can be readily diazotized and coupled to form azo dyes, with the fluorine atoms modifying the color and improving the stability of the final product.

The versatility of this compound ensures its role as a cornerstone intermediate for innovation across multiple sectors of the chemical industry nbinno.com.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-2,3-difluorobenzotrifluoride in laboratory settings?

- Methodological Answer : Synthesis routes for trifluoromethylated anilines often involve halogenation followed by amination. For example, fluorinated benzoic acid derivatives can be synthesized via electrophilic fluorination or nucleophilic displacement using fluorinating agents like KF/18-crown-6. A Schlenk line is recommended for moisture-sensitive intermediates. Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Analogous methods for similar compounds are described in fluorination and amination protocols .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of ¹⁹F NMR and ¹H NMR to confirm fluorine substitution patterns and aromatic proton environments. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) validates molecular weight. Elemental analysis ensures stoichiometric consistency. Cross-reference spectral data with computational predictions (e.g., DFT) or literature for analogous compounds .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer : This compound is corrosive and toxic. Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. Avoid contact with metals (risk of corrosion) and oxidizing agents. Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Follow waste disposal guidelines for halogenated amines, as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Perform reproducibility tests under controlled conditions (e.g., solvent purity, heating rates). Use differential scanning calorimetry (DSC) to validate melting points and HPLC-UV to assess solubility. Cross-check with computational solubility parameters (e.g., Hansen solubility model). Contradictions may arise from polymorphic forms or impurities, which can be identified via X-ray crystallography or DSC thermograms .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) . Validate predictions with experimental kinetic studies using stopped-flow techniques or in-situ IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.